N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide is a complex organic compound that features a quinoline moiety linked to a benzamide structure through a propyl chain The presence of a trifluoromethyl group on the benzamide ring adds to its chemical uniqueness and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the quinoline derivativeThe reaction conditions often require the use of catalysts such as ruthenium (II) to facilitate C-H bond activation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized under specific conditions, leading to the formation of quinoline N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The trifluoromethyl group on the benzamide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can yield quinoline N-oxides, while reduction can lead to various quinoline derivatives.
Scientific Research Applications
N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets. The quinoline moiety can interact with various enzymes and receptors, influencing biological pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-yl)benzamide: Lacks the trifluoromethyl group, making it less reactive in certain conditions.
N-(quinolin-8-yloxy)propyl)cyclopropanamine: Features a cyclopropane ring instead of the benzamide structure.
Properties
IUPAC Name |
N-(3-quinolin-8-yloxypropyl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2/c21-20(22,23)16-9-7-15(8-10-16)19(26)25-12-3-13-27-17-6-1-4-14-5-2-11-24-18(14)17/h1-2,4-11H,3,12-13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXMJGMHFJTOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=C(C=C3)C(F)(F)F)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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